2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-ethyl-1-hydrazinecarbothioamide typically involves multiple stepsThe final step involves the coupling of the pyrazolo[3,4-b]pyridine derivative with N1-ethyl-1-hydrazinecarbothioamide under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-ethyl-1-hydrazinecarbothioamide has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a kinase inhibitor, which makes it a promising candidate for cancer therapy. Additionally, its unique structure allows it to interact with various biological targets, making it useful in the study of cellular signaling pathways .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific kinases, such as tropomyosin receptor kinases (TRKs). By binding to the active site of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide
- 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
Compared to these compounds, 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-ethyl-1-hydrazinecarbothioamide exhibits unique structural features that enhance its biological activity and selectivity .
Properties
Molecular Formula |
C17H22N6OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C17H22N6OS/c1-3-18-17(25)21-20-16(24)11-8-12(9-4-5-9)19-15-13(11)14(10-6-7-10)22-23(15)2/h8-10H,3-7H2,1-2H3,(H,20,24)(H2,18,21,25) |
InChI Key |
LHGYHPWMVDFRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4 |
Origin of Product |
United States |
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